molecular formula C11H10BrNO6 B2985486 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate CAS No. 100487-81-8

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Cat. No. B2985486
M. Wt: 332.106
InChI Key: NJAONFWUEGWOPG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate” is represented by the linear formula C11H10BrNO6 . The InChI Code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.11 . It is a solid substance .

Scientific Research Applications

Hydrogenation Processes

The study by Zheng et al. (2017) investigates the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, revealing a catalytic reaction network. This process could potentially be applicable or analogous to reactions involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" for producing valuable chemical intermediates, such as 1,3-propanediol, which is a vital monomer for commodity polytrimethylene-terephthalate production (Zheng et al., 2017).

Magnetic Properties and Material Science

Endtner et al. (2001) describe the synthesis, X-ray structure, and magnetic properties of a compound involving nitronyl nitroxide, which could be relevant to research involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" in the context of developing materials with specific magnetic properties (Endtner et al., 2001).

Catalysis and Polymerization

The paper by Miyakoshi et al. (2005) on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2 could provide insights into catalysts' role in polymerization processes, which might be relevant for reactions involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" in the synthesis of polymers or co-polymers (Miyakoshi et al., 2005).

Synthesis and Application of Related Compounds

Wenlong's research (2010) focuses on the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications across various industries. This study might offer a broader context for understanding the utility of similar bromo-nitro compounds in industrial and pharmaceutical applications (Wenlong, 2010).

Downstream Processing and Bioproduction

Xiu and Zeng (2008) review the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, emphasizing the importance of efficient recovery and purification methods. This could provide context for the production processes of related compounds, highlighting the challenges and solutions in separating these compounds from fermentation broths (Xiu & Zeng, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAONFWUEGWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Synthesis routes and methods I

Procedure details

To a solution of dimethyl malonate (7.8 mL, 68.2 mmol) in DME (100 mL) at 0° C. was added K2CO3 (12.6 g, 91.0 mmol). The reaction mixture was stirred for 30 min, and then 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.5 mmol) was added. The reaction mixture stirred at 40° C. overnight. The reaction was cooled, diluted with water (200 mL), and extracted with EtOAc (100 mL×3). The combined organic layers were washed with brine (100 mL), dried (Na2SO4) and concentrated. The residue was triturated with PE:EtOAc=8:1 (30 mL) to 13.0 g (86%) of the title compound as a yellow solid. [M+H] Calc'd for C11H10BrNO6, 332, 334. Found, 332, 334.
Quantity
7.8 mL
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reactant
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12.6 g
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100 mL
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10 g
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200 mL
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Synthesis routes and methods II

Procedure details

Dimethyl malonate (13 mL) was added dropwise to 2.7 g sodium hydride suspended in 20 mL dimethylsulfoxide. The mixture was heated to 100° C. for 10 minutes and then cooled to room temperature. 5-Bromo-2-fluoronitrobenzene (5.0 g) in 25 mL of dimethylsulfoxide was added and the mixture was heated at 100° C. for 2 hours. The reaction mixture was cooled and quenched with 300 mL of saturated ammonium chloride solution and extracted three times with ethyl acetate. The extracts were combined, washed with saturated ammonium chloride, water and brine, dried over anhydrous sodium sulfate and concentrated to give crude dimethyl 4-bromo-2-nitrophenylmalonate as a pale yellow oil.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
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5 g
Type
reactant
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25 mL
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solvent
Reaction Step Two
Quantity
20 mL
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 9.4 g of sodium hydride was added 195 ml of dimethyl sulfoxide, followed by the dropwise addition of 22.37 ml of dimethyl malonate. At the end of the addition, the mixture was heated at 100° C. and maintained at that temperature for 40 minutes. At this point, 25 g of 1,4-dibromo-2-nitrobenzene was added all at once. The reaction mixture was maintained at 100° C. for 4 hours and then it was added to 1.0 liter of saturated ammonium chloride solution. The resulting mixture was extracted with ethyl acetate and the extracts were washed with ammonium chloride solution, water and saturated sodium chloride. The dried (MgSO4) solvent was evaporated, and the residue was recrystalized from ethyl acetate-hexane to give 22.45 g of dimethyl 2-(4-bromo-2-nitrophenyl)malonate.
Quantity
9.4 g
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reactant
Reaction Step One
Quantity
195 mL
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solvent
Reaction Step One
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22.37 mL
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reactant
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25 g
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reactant
Reaction Step Three
Quantity
1 L
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reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a suspension of NaH (60% in mineral oil, 972 mg, 24.3 mmol) in DMSO (16 mL) is added dimethyl malonate (2.78 mL, 24.3 mmol). The mixture is heated at 60° C. for 10 min and then is cooled to room temperature before 4-bromo-1-fluoro-2-nitro-benzene (1.0 mL, 8.1 mmol) is added. The resulting mixture is heated at 60° C. for 3 hr and then is quenched with saturated aqueous NH4Cl solution. The mixture is extracted with EtOAc, washed with brine, dried over MgSO4, and concentrated. The crude is used without further purification.
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Quantity
972 mg
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reactant
Reaction Step One
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Quantity
16 mL
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solvent
Reaction Step One
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2.78 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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